molecular formula C13H9BrFNO3 B1273202 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 886360-92-5

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1273202
CAS No.: 886360-92-5
M. Wt: 326.12 g/mol
InChI Key: QAOFQFBEIXXAKX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO3/c14-9-5-11(13(18)19)12(17)16(7-9)6-8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFQFBEIXXAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701137837
Record name 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-92-5
Record name 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701137837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyridine Derivatives

Bromination is a critical step for introducing the 5-bromo substituent. While direct electrophilic bromination of pyridines is challenging due to their electron-deficient nature, indirect methods or pre-functionalized intermediates are employed.

Key Strategies

Method Reagents/Conditions Yield Source
Electrophilic Bromination NaOH (50%), Br₂, H₂O, 0–50°C, 20–24 hr 67–87%
Radical Bromination N-Bromosuccinimide (NBS), AIBN, CCl₄, 80°C Not reported
Electrophilic Bromination

This approach is exemplified by the synthesis of 5-bromo-2-hydroxynicotinic acid from 2-hydroxynicotinic acid. The reaction involves:

  • Base Activation : 50% NaOH in H₂O at 0°C.
  • Bromine Addition : Slow addition of Br₂ to the alkaline solution.
  • Heating : Stirring at 50°C for 20–24 hr.
  • Acidification : pH adjustment to 2 with HCl to precipitate the product.

Advantages : High yield (67–87%) and scalability.
Limitations : Requires careful temperature control to avoid over-bromination.

Introduction of the 3-Fluorobenzyl Group

The 3-fluorobenzyl moiety is typically introduced via alkylation or coupling reactions.

Alkylation with 3-Fluorobenzyl Halides

Substrate Reagents/Conditions Yield Source
5-Bromo-2-Hydroxynicotinic Acid 3-Fluorobenzyl bromide, NaH, DMF, -40°C → RT, 2–4 hr ~95%
Procedure
  • Base Activation : Sodium hydride (NaH) in DMF at -40°C.
  • Alkylation : Dropwise addition of 3-fluorobenzyl bromide.
  • Workup : Neutralization with ice water, extraction with ethyl acetate, and chromatography.

Key Considerations :

  • Steric Effects : Bulky 3-fluorobenzyl groups may require polar aprotic solvents (e.g., DMF, THF).
  • Byproducts : Competing elimination or side alkylation at other positions.

Lactam Formation and Carboxylic Acid Retention

The 2-oxo (lactam) structure and carboxylic acid functionality must be preserved during synthesis.

Cyclization vs. Direct Functionalization

Approach Method Outcome Source
Pre-Cyclization Bromination → Alkylation → Cyclization Risk of lactam ring opening during alkylation
Post-Cyclization Bromination → Cyclization → Alkylation Enhanced stability of lactam core
Optimal Pathway
  • Bromination : Introduce Br at C5 of a pyridine precursor.
  • Cyclization : Form the 2-oxo lactam via intramolecular dehydration.
  • Alkylation : Introduce 3-fluorobenzyl group at C1.

Example :

  • Starting Material : 3-Carboxy-2-oxo-1,2-dihydropyridine.
  • Bromination : Br₂ in NaOH (as above).
  • Alkylation : 3-Fluorobenzyl bromide with K₂CO₃ in acetone.

Alternative Coupling Strategies

Cross-coupling reactions, though less common for this scaffold, offer potential for C–C bond formation.

Nickel-Catalyzed Reductive Cross-Coupling

Substrates Catalyst Conditions Yield Source
Alkyl Pyridinium Salt NiBr₂·DME, phthalimide NMP, RT, 24 hr 23–76%

Mechanism :

  • Oxidative Addition : Ni(0) → Ni(II) with N-acyl-glutarimide.
  • Radical Trapping : Alkyl pyridinium salt → alkyl radical.
  • Reductive Elimination : C–C bond formation.

Challenges :

  • Selectivity : Competing decarbonylation or ketone formation.
  • Scalability : Requires optimized additives (e.g., RuCl₃ for decarbonylation).

Comparative Analysis of Synthetic Routes

Route Steps Key Reagents Yield Advantages Drawbacks
Electrophilic Bromination → Alkylation 2 Br₂, NaOH, 3-fluorobenzyl bromide 67–95% High yield, scalable Sensitive to over-bromination
Nickel-Catalyzed Coupling 3 NiBr₂·DME, phthalimide, RuCl₃ 23–76% Novel C–C bond formation Low yields, complex workup
Post-Cyclization Alkylation 3 K₂CO₃, acetone, 3-fluorobenzyl bromide ~80% Lactam stability maintained Requires pre-cyclization steps

Critical Challenges and Solutions

Challenge Solution Source
Lactam Ring Stability Avoid strong acids/bases during alkylation
Bromination Control Use NaOH buffer to limit Br₂ reactivity
Steric Hindrance Optimize solvent polarity (DMF > THF)

Chemical Reactions Analysis

Condensation Reactions

Carboxylic acid functional group enables reactions with nucleophiles:

  • Amide formation : Reacts with amines (e.g., ammonia, primary/secondary amines) under coupling conditions (e.g., DCC, HOBt) to form pyridinylcarboxamides.

  • Esterification : Alcohol nucleophiles (e.g., methanol, ethanol) yield esters, with acidic or enzymatic catalysis.

Table 1: Condensation Reaction Outcomes

Reactant TypeProductKey Features
AlcoholsEstersImproved solubility, stability
AminesAmidesBioisosteric replacements

Nucleophilic Aromatic Substitution (NAS)

The halogenated benzyl group (3-fluorobenzyl) undergoes substitution under basic conditions:

  • Fluorine displacement : Fluoride is a good leaving group, enabling substitution with hydroxylamine, hydrazine, or Grignard reagents.

  • Bromine reactivity : Bromine’s larger size and lower electronegativity make it resistant to substitution under mild conditions, requiring harsher reagents (e.g., NaOH, elevated temperatures).

Table 2: Halogen Substitution Pathways

HalogenLeaving GroupTypical Reagent
FluorineF⁻NaOH, H2O
BromineBr⁻NaOH, heat

Radical-Mediated Transformations

Protodeboronation :

  • The compound facilitates catalytic protodeboronation of alkyl boronic esters via radical intermediates.

  • This reaction enables anti-Markovnikov alkene hydromethylation , a novel transformation in organic synthesis.

Mechanism :

  • Radical generation (e.g., via AIBN/heat).

  • Boron–carbon bond cleavage.

  • Hydrogen atom transfer (HAT) to form alkenes.

Biochemical Interactions

Cannabinoid receptor modulation :

  • Exhibits dual orthosteric agonism at CB1/CB2 receptors, enhanced by positive allosteric modulators (e.g., GAT229) .

  • Glutamate release inhibition : Reduces excitotoxicity via CB1R activation, potentiated by allosteric ligands .

Table 4: Pharmacodynamic Effects

TargetActivityTherapeutic Relevance
CB1RAgonismPain management
CB2RAgonismInflammation control

Stability and Storage

  • Melting point : 166–169°C (ambient storage recommended) .

  • Hydrolysis : Susceptible to acid/base conditions due to carboxylic acid and amide functionalities .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyridinecarboxylic acids can exhibit anticancer properties. The presence of bromine and fluorine atoms in this compound may enhance its biological activity by influencing its interaction with cellular targets. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Properties

Compounds containing pyridine rings have been reported to possess antimicrobial properties. The incorporation of halogens such as bromine and fluorine can increase the lipophilicity and bioavailability of the molecule, potentially enhancing its efficacy against bacterial strains .

Pharmacology

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid may also play a role in pharmacological studies aimed at understanding drug-receptor interactions. The compound's ability to modulate enzyme activity or act as a ligand for specific receptors could be explored further.

Enzyme Inhibition Studies

Research involving similar pyridine derivatives has demonstrated their capacity to inhibit enzymes linked to disease pathways. For instance, studies suggest that such compounds can inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways . This could position 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid as a potential anti-inflammatory agent.

Proteomics Research Tool

The compound is utilized as a chemical probe in proteomics research. It can help elucidate protein interactions and functions through techniques such as affinity purification and mass spectrometry. By tagging proteins or influencing their conformation, it aids in the identification of protein complexes and signaling pathways .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in various cancer cell lines; inhibits tumor growth
Antimicrobial PropertiesEffective against multiple bacterial strains; enhances lipophilicity
Enzyme InhibitionInhibits cyclooxygenase enzymes; potential anti-inflammatory effects
Proteomics ApplicationsUsed as a chemical probe to study protein interactions; aids in mass spectrometry studies

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Substituent Variations

The target compound shares a 2-oxo-1,2-dihydropyridinecarboxylic acid backbone with several analogs. Key differences lie in substituent groups at positions 1 and 5, which modulate physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 1) Position 5 CAS Number
5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₃H₉BrFNO₃ 326.13 3-Fluorobenzyl Br 258518-68-2
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₇H₆BrNO₃ 232.03 Methyl Br 846048-15-5
5-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₉H₁₁NO₃ 181.19 Isopropyl H 133261-06-0
5-Bromo-1-(tert-butoxycarbonylaminoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₄H₁₈BrN₂O₅ 389.21 tert-Butoxycarbonylaminoethyl Br Not provided

Key Observations :

The fluorine atom may also improve metabolic stability via electron-withdrawing effects . The tert-butoxycarbonylaminoethyl substituent in adds significant hydrophobicity and steric hindrance, which could influence receptor binding or solubility.

Bromine vs. Its absence in results in a lighter, less polar analog .

Carboxylic Acid Functionality :

  • All compounds retain the carboxylic acid group at position 3, enabling hydrogen bonding or salt formation, critical for solubility and target engagement.

Comparison with Non-Pyridine Analogs

While discusses 2-oxoindoline derivatives (e.g., compounds 2, 18, 15), these differ in core structure (indole vs. pyridine) but share the 2-oxo-1,2-dihydro motif. For instance:

  • Compound 2-T (2-oxoindoline with triazolyl group): Demonstrates how heterocyclic substituents (triazole) can alter bioactivity compared to aromatic groups like 3-fluorobenzyl .
  • Compound IK (hydroxy-(2-oxoindol-3-ylidene)-acetic acid): Highlights the role of tautomerism in reactivity, a feature also relevant to the target pyridinecarboxylic acid .

Biological Activity

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 886360-92-5) is a pyridinecarboxylic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C₁₃H₉BrFNO₃
  • Molecular Weight: 326.13 g/mol
  • Melting Point: 166–169 °C

Synthesis:
The synthesis of this compound typically involves multi-step organic reactions:

  • Bromination of a suitable pyridine precursor.
  • Nucleophilic substitution to introduce the 3-fluorobenzyl group.
  • Oxidation of the dihydropyridine ring to form the 2-oxo group.

These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Biological Activity

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has been investigated for various biological activities:

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown significant inhibition of cell viability in liver cancer cell lines such as Hep3B and SkHep1, with IC₅₀ values indicating its potential as an anticancer agent. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression .

The proposed mechanism of action involves the inhibition of certain enzymes or receptors, leading to modulation of cellular signaling pathways. This includes potential interactions with cholinesterases, which play a role in various cellular processes. The compound may also induce apoptosis in cancer cells, suggesting a dual mechanism involving both cytotoxicity and targeted action on cellular pathways .

Antimicrobial Activity

Preliminary studies have suggested that 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid may possess antimicrobial properties. This aspect is being explored further to determine its efficacy against various bacterial strains and its potential application in treating infections .

Case Study 1: Cytotoxicity Screening

A study screened various derivatives of pyridinecarboxylic acids against liver cancer cell lines. The results indicated that 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid showed superior cytotoxicity compared to other tested compounds, highlighting its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and cholinesterase enzymes. These studies suggest that modifications in the compound's structure could enhance its binding affinity and selectivity towards specific targets, paving the way for more effective derivatives .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid Lacks the 3-fluorobenzyl groupModerate cytotoxicity
1-(3-Fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid Lacks the bromine atomLower anticancer activity
5-Bromo-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid Contains chlorine instead of fluorineVariable biological effects

The unique combination of bromine and fluorine substituents in 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid contributes to its distinct biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid to improve yield?

  • Methodology : Focus on solvent selection and catalyst systems. For brominated pyridine derivatives, polar aprotic solvents (e.g., DMF, DMSO) are often optimal for coupling reactions involving halogenated intermediates. Catalytic systems like Pd(PPh₃)₄ or CuI may enhance regioselectivity in Suzuki-Miyaura cross-coupling steps . Adjust reaction temperatures (typically 80–120°C) to balance reaction speed and byproduct formation.
  • Data Contradictions : Some protocols report lower yields with CuI due to side reactions; cross-validate with Pd-based catalysts and monitor intermediates via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl group at position 1, bromine at position 5). Compare chemical shifts with analogous compounds (e.g., 5-Bromo-3-pyridinecarboxylic acid, δ ~8.5 ppm for pyridine protons) .
  • LC-MS : Verify molecular ion peaks (expected m/z ~353–355 for [M+H]⁺) and assess purity (>95% by HPLC with C18 columns, acetonitrile/water gradient) .

Q. How does solvent polarity affect the compound’s solubility for in vitro assays?

  • Methodology : Test solubility in DMSO (high polarity) for stock solutions and dilute in aqueous buffers (e.g., PBS). For low solubility, consider co-solvents like ethanol (<5% v/v) to avoid cytotoxicity. Solubility data for similar brominated pyridines suggest ~10–20 mg/mL in DMSO .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during fluorobenzyl group introduction?

  • Methodology : Use computational modeling (DFT calculations) to predict steric and electronic effects at the pyridine N1 position. Experimentally, protect the carboxylic acid group (e.g., methyl ester) to direct fluorobenzylation via SNAr or Ullmann-type coupling .
  • Data Contradictions : Some studies report competing O-alkylation; mitigate by optimizing base (K₂CO₃ vs. Cs₂CO₃) and reaction time .

Q. How stable is this compound under physiological pH (7.4) for long-term cell culture studies?

  • Methodology : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Brominated pyridines are prone to hydrolytic debromination at pH >8; ensure buffers are pH-adjusted and store lyophilized at -20°C .

Q. Can computational models predict binding interactions of this compound with kinase targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using the pyridine core as a hinge-binding motif. Validate with mutagenesis studies targeting conserved residues (e.g., ATP-binding pocket lysines). Compare with structural analogs (e.g., 5-Bromo-7-azaindole derivatives) to refine affinity predictions .

Q. How to address conflicting cytotoxicity data between cancer cell lines?

  • Methodology : Standardize assay conditions (e.g., seeding density, serum concentration). Use a panel of cell lines (e.g., HeLa, MCF-7) and cross-reference with proteomics to identify off-target effects. For brominated compounds, check for ROS generation via DCFH-DA assays .

Key Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselectivity .
  • Characterization : Combine NMR and LC-MS for structural confirmation .
  • Handling : Store lyophilized at -20°C in amber vials to prevent light/heat degradation .

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